
9,10-Bis(4-pyridyl)anthracene
Overview
Description
9,10-Bis(4-pyridyl)anthracene is a compound with a highly conjugated panel-like structure and unique photophysical and chemical features . It has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages .
Synthesis Analysis
The synthesis of 9,10-Bis(4-pyridyl)anthracene involves the reaction of a linear 9,10-bis(4-pyridyl)anthracene donor with a Pt(II) complementary acceptor to prepare a hexagonal metallacycle via the [6 + 6] coordination-driven self-assembly .Molecular Structure Analysis
The molecular structure of 9,10-Bis(4-pyridyl)anthracene is characterized by a highly conjugated panel-like structure . The high directionality and relative strong strength of coordination bonds offer the possibility of introducing multiple functional units into metallasupramolecular structures with precise stoichiometric and spatial arrangement of individual moieties .Chemical Reactions Analysis
9,10-Bis(4-pyridyl)anthracene is known to exert fluorescence properties due to its polycyclic aromatic hydrocarbon system and it is commonly used as an scintillator additive .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,10-Bis(4-pyridyl)anthracene include a boiling point of 481.0±40.0 °C (Predicted) and a density of 1.210±0.06 g/cm3 (Predicted) .Scientific Research Applications
Spin Crossover Chemistry
Assembled complexes have an important position in the spin-crossover chemistry , because they have a variety of structures and the spin state is sometimes controlled by the adsorption/desorption of guest molecules .
Intermolecular Interaction Controlling Local Structure
The interpenetrated structure of [Fe(NCS)2(bpanth)2]n was supported by the stabilization of CH–π interaction, and this intermolecular interaction forced the relatively unstable parallel structure . That is, the unstable local structure is compensated by the stabilization due to intermolecular interaction, which controlled the spin state as high spin state .
Chemiluminescent Fluorophore
9,10-Bis (phenylethynyl)anthracene is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light .
Organic Semiconductors in OLEDs
9,10-Bis (phenylethynyl)anthracene is also used as a dopant for organic semiconductors in OLEDs .
Safety And Hazards
Future Directions
The future directions of 9,10-Bis(4-pyridyl)anthracene research are likely to focus on its applications in host-guest chemistry, stimulus response, molecular sensing, light harvesting, and biomedical science . Its unique photophysical and chemical features make it a promising candidate for fabricating attractive and functional supramolecular assemblies .
properties
IUPAC Name |
4-(10-pyridin-4-ylanthracen-9-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-6-20-19(5-1)23(17-9-13-25-14-10-17)21-7-3-4-8-22(21)24(20)18-11-15-26-16-12-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAQRUMAXVBWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=NC=C4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571400 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-pyridyl)anthracene | |
CAS RN |
194861-72-8 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





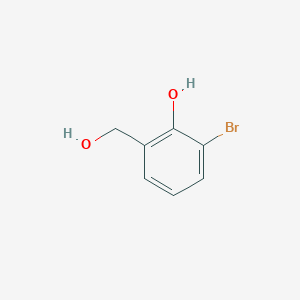

![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)
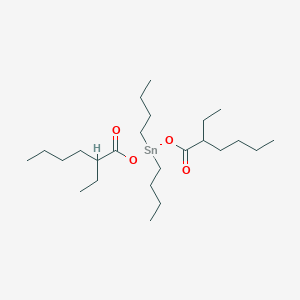


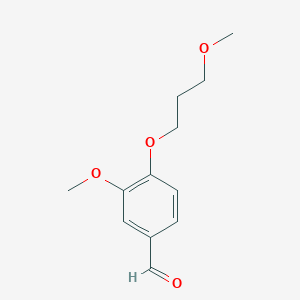

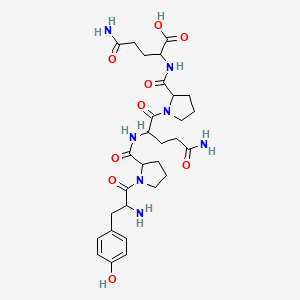
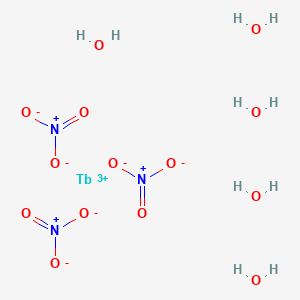
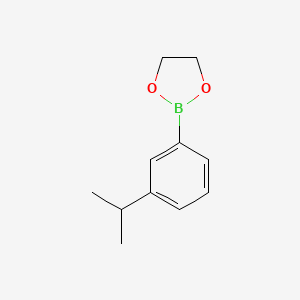
![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)